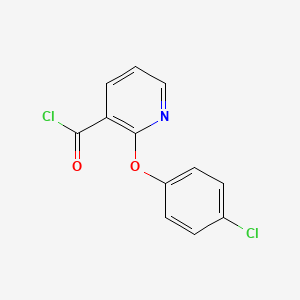

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is a chemical compound with the molecular formula C12H7Cl2NO2. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a chlorophenoxy group attached to a pyridine ring, which is further connected to a carbonyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride typically involves the reaction of 2-(4-chlorophenoxy)pyridine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

2-(4-Chlorophenoxy)pyridine+Thionyl chloride→2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Coupling reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

Hydrolysis: Water or aqueous bases are used to hydrolyze the carbonyl chloride group.

Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.

Major Products Formed

Amides and esters: Formed from nucleophilic substitution reactions.

Carboxylic acids: Formed from hydrolysis reactions.

Biaryl compounds: Formed from coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: In the synthesis of bioactive molecules and pharmaceuticals.

Medicine: As an intermediate in the production of drugs and therapeutic agents.

Industry: In the manufacture of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloropyridine-3-carbonyl chloride: Similar structure but lacks the chlorophenoxy group.

4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the pyridine ring and carbonyl chloride group.

2-(4-Chlorophenoxy)benzoic acid: Similar structure but contains a benzoic acid group instead of a pyridine ring.

Uniqueness

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is unique due to the combination of its chlorophenoxy group, pyridine ring, and carbonyl chloride group. This unique structure imparts specific reactivity and applications in organic synthesis and research.

Biologische Aktivität

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is a chemical compound with significant biological relevance, particularly in the fields of agrochemicals and medicinal chemistry. Its molecular formula is C₁₂H₇Cl₂NO₂, and it possesses a unique structure that includes a pyridine ring substituted with a chlorophenoxy group and a carbonyl chloride functional group. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, potential applications, and relevant research findings.

- Molecular Weight : Approximately 268.1 g/mol

- Structure : Contains a pyridine ring, a chlorophenoxy group, and a carbonyl chloride functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an herbicide and in medicinal chemistry applications. Its interactions with biological systems can lead to significant effects on growth regulation and metabolic pathways.

While specific mechanisms of action for this compound are not extensively documented, it is suggested that the compound may interact with enzymes and receptors involved in plant growth regulation. This interaction can result in the inhibition of growth or alteration of metabolic pathways in target organisms .

Applications in Agriculture

The compound has been studied for its potential as an herbicide , targeting specific enzymes involved in plant growth. The chlorophenoxy group is known for its herbicidal properties, which may contribute to the efficacy of this compound in agricultural applications.

Medicinal Chemistry Implications

In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active compounds. Its structural features allow for modifications that can enhance biological activity against specific targets. For instance, derivatives of this compound have shown promise in developing agents that target cancer cells or other diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and their derivatives. Below are notable findings:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Li et al. (2020) | Pyrazole derivatives | Antitumor activity | 0.39 μM (NCI-H460) |

| Fan et al. (2021) | Aryl benzylamines | Prostate cancer inhibitors | Not specified |

| Xia et al. (2017) | Chlorinated pyridine compounds | Growth inhibition | Not specified |

These studies highlight the significance of structural modifications in enhancing biological activity, suggesting that similar approaches could be applied to derivatives of this compound.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)pyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEKTJMKOZHNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379259 |

Source

|

| Record name | 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-50-6 |

Source

|

| Record name | 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.